One of the primary applications of dichlorobis(tributylphosphine)nickel(II) is in catalysis. It has been shown to be effective in some cross-coupling reactions, such as the Kumada-Tamao-Corriu (KTC) coupling, which involves the coupling of Grignard reagents with aryl or vinyl halides to form carbon-carbon bonds. However, its activity in these reactions is generally considered to be lower compared to other nickel catalysts like dichlorobis(triphenylphosphine)nickel(II) [].
Dichlorobis(tributylphosphine)nickel(II) serves as a precursor for the synthesis of other well-defined nickel catalysts. By reacting it with various reagents, researchers can access a range of nickel complexes with tailored properties for specific applications in organometallic chemistry. These tailored catalysts can be used in various reactions, including olefin hydrogenation, hydroformylation, and carbonylation [].
Dichlorobis(tributylphosphine)nickel(II) has been explored for its potential applications in material science. Studies have investigated its use as a precursor for the deposition of nickel thin films through chemical vapor deposition (CVD) techniques. These films have potential applications in electronics and other fields [].
While not as widely studied as its triphenylphosphine counterpart, Dichlorobis(tributylphosphine)nickel(II) is still a relevant compound in organometallic chemistry. Its origins can be traced back to general research on nickel phosphine complexes, but specific details about its initial discovery are not readily available in the scientific literature.
The significance of this compound lies in its potential applications as a catalyst in organic synthesis, similar to its triphenylphosphine analogue. However, current research suggests its catalytic activity might be lower [].
Dichlorobis(tributylphosphine)nickel(II) adopts a square planar geometry around the nickel(II) center. The two chloride ligands and the two triethylphosphine ligands occupy the four corners of the square plane. The triethylphosphine ligands donate electron density to the nickel atom through a sigma (σ) bond between the phosphorus atom and the nickel and a pi (π) bond formed by the lone pair on the phosphorus atom back-donating into empty d orbitals on nickel. This creates a Lewis acid-base adduct between the electron-deficient nickel(II) center and the electron-rich triethylphosphine ligands.
The exact synthesis of Dichlorobis(tributylphosphine)nickel(II) is not widely reported. Still, it likely involves the reaction of nickel(II) chloride (NiCl2) with tributylphosphine (P(C4H9)3) in an appropriate solvent.
Limited data exists on the decomposition of Dichlorobis(tributylphosphine)nickel(II). Under strong oxidizing or reducing conditions, the complex might decompose to release nickel metal, chloride ions, and tributylphosphine oxide.
Corrosive;Irritant;Health Hazard